3-(2,6-Dichlorophenyl)-2-methylacrylic acid
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Overview
Description
- It belongs to the class of acrylate derivatives and contains a dichlorophenyl group.
- The compound is notable for its applications in organic synthesis and catalysis.
HDMPA: is a chemical compound with the following structure: .
Preparation Methods
- In the Suzuki–Miyaura coupling, an arylboronic acid reacts with an aryl halide (usually bromide or chloride) in the presence of a palladium catalyst and a base. The boron reagent plays a crucial role in this process .
- Industrial production methods may involve large-scale synthesis using boron-based reagents.
HDMPA: can be synthesized through various methods, including Suzuki–Miyaura coupling reactions.
Chemical Reactions Analysis
- Common reagents include boron-based compounds, palladium catalysts, and halides.
- Major products depend on the specific reaction conditions and substituents.
HDMPA: can undergo various reactions, including:
Scientific Research Applications
HDMPA: finds applications in:
Mechanism of Action
- The exact mechanism by which HDMPA exerts its effects depends on its specific application.
- In catalysis, it acts as a transmetalation partner in Suzuki–Miyaura reactions, facilitating carbon–carbon bond formation.
Comparison with Similar Compounds
- Similar compounds include other acrylates, boron-containing molecules, and aryl halides.
HDMPA: stands out due to its dichlorophenyl group and boron functionality.
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14)/b6-5+ |
InChI Key |
XRMKFXAALTTWIR-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C=CC=C1Cl)Cl)/C(=O)O |
Canonical SMILES |
CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
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